molecular formula C18H18N2O4S B015324 (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate CAS No. 75062-54-3

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate

Cat. No.: B015324
CAS No.: 75062-54-3
M. Wt: 358.4 g/mol
InChI Key: CBIVSVOVPJAVRE-ZDUSSCGKSA-N
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Description

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a sulfonamide group, which is known for its ability to interact with various biological targets.

Mechanism of Action

Target of Action

The primary target of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate, also known as N-Tosyl-L-alanine 3-indoxyl ester, is leukocyte esterase . Leukocyte esterase is an enzyme present in most white blood cells (leukocytes). An elevated level of leukocyte esterase is an indicator of a urinary tract infection (UTI).

Mode of Action

N-Tosyl-L-alanine 3-indoxyl ester is specifically applied to urine samples . In the presence of leukocyte esterase, this compound is hydrolyzed to afford indoxyl .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the enzymatic hydrolysis of the ester bond present in N-Tosyl-L-alanine 3-indoxyl ester by leukocyte esterase. This results in the formation of indoxyl . The sample is later exposed to diazonium salts that form azo dyes with the indoxyl .

Result of Action

The hydrolysis of N-Tosyl-L-alanine 3-indoxyl ester leads to the formation of indoxyl, which can then react with diazonium salts to form azo dyes . The presence of these dyes indicates an elevated number of white blood cells in the urine sample, suggesting a urinary tract infection .

Action Environment

The action of N-Tosyl-L-alanine 3-indoxyl ester is influenced by the presence of leukocyte esterase, which is indicative of an infectionIt should be stored at low temperatures and protected from light to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate typically involves the reaction of an indole derivative with a sulfonamide precursor. One common method is the reaction of 1H-indole-3-carboxylic acid with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is unique due to the presence of both the indole and sulfonamide groups, which confer distinct chemical and biological properties. The indole moiety is known for its role in various biological activities, while the sulfonamide group enhances the compound’s ability to interact with biological targets .

Properties

IUPAC Name

1H-indol-3-yl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVSVOVPJAVRE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226037
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75062-54-3
Record name N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75062-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075062543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-3-yl N-[(4-methylphenyl)sulphonyl]-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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